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molecular formula C17H16ClNO B8603530 1-(4-Chlorophenyl)-3-(dimethylamino)-2-phenylprop-2-en-1-one CAS No. 611217-74-4

1-(4-Chlorophenyl)-3-(dimethylamino)-2-phenylprop-2-en-1-one

Cat. No. B8603530
M. Wt: 285.8 g/mol
InChI Key: XHBFXEKXDFAWRB-UHFFFAOYSA-N
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Patent
US07271266B2

Procedure details

A solution of benzyl 4-chlorophenyl ketone (10.0 g, 43.3 mmol) and dimethylformamide dimethylacetal (23 mL, 173 mmol) in DMF (125 mL) was heated at 75° C. for 20 h. The volatiles were removed in vacuo to provide 3-dimethylamino-1-(4-chlorophenyl)-2-(phenyl)prop-2-en-1-one (43.3 mmol assumed) which was used directly in the next step. 1HNMR (CDCl3): δ 2.76 (s, 6H), 7.15 (m, 2H), 7.16-7.3 (m, 5H), 7.36 (m, 2H), 7.41 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])=[CH:4][CH:3]=1.CO[CH:19](OC)[N:20]([CH3:22])[CH3:21]>CN(C=O)C>[CH3:19][N:20]([CH3:22])[CH:21]=[C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
23 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(=O)C1=CC=C(C=C1)Cl)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.3 mmol
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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